Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate
Description
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes and alkynes
Properties
CAS No. |
920266-24-6 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
methyl 4-methyl-4-(3-methylbut-2-enyl)dec-9-en-2-ynoate |
InChI |
InChI=1S/C17H26O2/c1-6-7-8-9-12-17(4,13-10-15(2)3)14-11-16(18)19-5/h6,10H,1,7-9,12-13H2,2-5H3 |
InChI Key |
KZYWAWJTJYJHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(CCCCC=C)C#CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor with 3-methylbut-2-en-1-yl bromide, followed by esterification with methanol. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-4-(3-methylbut-2-en-1-yl)dec-9-en-2-ynoate: Similar structure but different functional groups.
3-Methylbut-2-en-1-yl acetate: Shares the 3-methylbut-2-en-1-yl group but has an acetate ester instead of a dec-9-en-2-ynoate group.
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Contains the 3-methylbut-2-en-1-yl group but is a diphosphate ester.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Biological Activity
Methyl 4-methyl-4-(3-methylbut-2-en-1-yl)dec-9-en-2-ynoate, also known by its CAS number 920266-27-9, is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 248.36 g/mol. The compound features a complex structure that may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| LogP | 3.88 |
| PSA | 26.30 Ų |
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of various compounds related to this compound. For instance, compounds derived from similar structures have shown promising results against several human cancer cell lines.
In a comparative study, compounds with similar functional groups exhibited IC50 values indicating their effectiveness against A549 (lung cancer) and MCF7 (breast cancer) cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 3.6 |
| Compound B | MCF7 | 2.5 |
| Methyl 4-methyl... | A549 | TBD |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented. For example, certain derivatives have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus:
| Compound | Microbe | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.25 |
| Methyl 4-methyl... | Staphylococcus aureus | TBD |
This suggests that methyl 4-methyl-4-(3-methylbut-2-en-1-y)dec-9-en-2-ynoate could be explored for its potential as an antimicrobial agent.
Case Studies
- Cytotoxicity Evaluation : A study conducted on various derivatives showed that compounds with structural similarities to methyl 4-methyl... exhibited significant cytotoxicity in vitro, particularly against lung and breast cancer cell lines .
- Antimicrobial Testing : Another investigation into the antimicrobial efficacy of structurally related compounds revealed promising results against pathogenic bacteria, indicating potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
